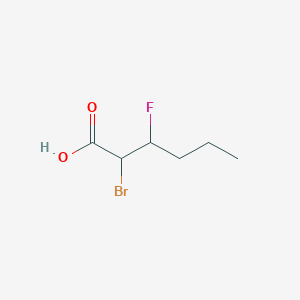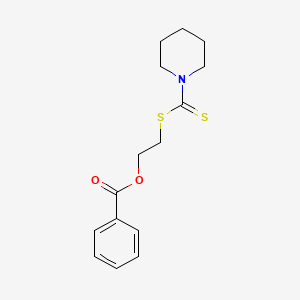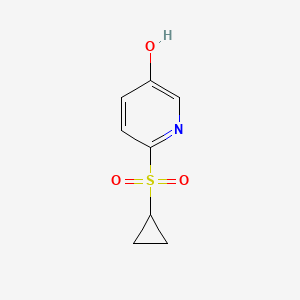![molecular formula C20H32Cl2O3Sn B14008248 Tributyl{[(2,4-dichlorophenoxy)acetyl]oxy}stannane CAS No. 17511-79-4](/img/structure/B14008248.png)
Tributyl{[(2,4-dichlorophenoxy)acetyl]oxy}stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl{[(2,4-dichlorophenoxy)acetyl]oxy}stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and an ester linkage to a 2,4-dichlorophenoxyacetyl group. Organotin compounds are known for their diverse applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tributyl{[(2,4-dichlorophenoxy)acetyl]oxy}stannane typically involves the reaction of tributyltin oxide with 2,4-dichlorophenoxyacetic acid under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tributyl{[(2,4-dichlorophenoxy)acetyl]oxy}stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the compound to its corresponding hydride.
Substitution: The ester linkage can be hydrolyzed or substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminium hydride (LiAlH4) is often used as a reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products
The major products formed from these reactions include organotin oxides, hydrides, and substituted esters, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Tributyl{[(2,4-dichlorophenoxy)acetyl]oxy}stannane has several applications in scientific research:
Biology: The compound has been studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a tool in medicinal chemistry.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of tributyl{[(2,4-dichlorophenoxy)acetyl]oxy}stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can lead to changes in cellular pathways and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Tributyl(4-chlorophenyl)stannane: Similar in structure but with a 4-chlorophenyl group instead of a 2,4-dichlorophenoxyacetyl group.
Tributyl(1-ethoxyvinyl)tin: Contains an ethoxyvinyl group instead of a dichlorophenoxyacetyl group.
Tributyl 2-acetylcitrate: An ester of citric acid with similar organotin characteristics.
Uniqueness
Tributyl{[(2,4-dichlorophenoxy)acetyl]oxy}stannane is unique due to its specific ester linkage to the 2,4-dichlorophenoxyacetyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications in organic synthesis and potential therapeutic research.
Propiedades
Número CAS |
17511-79-4 |
|---|---|
Fórmula molecular |
C20H32Cl2O3Sn |
Peso molecular |
510.1 g/mol |
Nombre IUPAC |
tributylstannyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C8H6Cl2O3.3C4H9.Sn/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;3*1-3-4-2;/h1-3H,4H2,(H,11,12);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clave InChI |
XVFCOXCELHMPTN-UHFFFAOYSA-M |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)OC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B14008174.png)



![2-[(2-Methoxy-2-phenylethyl)amino]ethanol](/img/structure/B14008193.png)
![[(4-Cyanophenyl)methylideneamino]thiourea](/img/structure/B14008200.png)

![5-Chloro-2-[(chloromethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B14008215.png)

![2-[2-(3-Methoxyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B14008220.png)
![2-[(Furan-2-ylmethyl)carbamoyl]benzoic acid](/img/structure/B14008228.png)

